tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a formyl group, a tert-butyldiphenylsilyl ether, and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate typically involves multiple steps, starting with the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine . The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group . These systems offer advantages in terms of reaction control, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like alkoxides, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate is used as a building block for the construction of more complex molecules .
Biology: The compound’s structural features make it useful in the study of biological systems, particularly in the context of protein-ligand interactions and enzyme mechanisms .
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism by which tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyldiphenylsilyl group provides steric protection, while the formyl group can participate in hydrogen bonding and other interactions . These features enable the compound to modulate biological pathways and processes .
Comparison with Similar Compounds
tert-Butyldimethylsilyl ethers: Similar in stability and used for protecting hydroxyl groups.
tert-Butyldiphenylsilyl ethers: Known for their increased resistance to acidic hydrolysis.
tert-Butoxycarbonyl derivatives: Commonly used in peptide synthesis for protecting amino groups.
Uniqueness: tert-Butyl 3-((tert-butyldiphenylsilyl)oxy)-4-formylpiperidine-1-carboxylate stands out due to its combination of protective groups and functional moieties, offering unique reactivity and stability profiles .
Properties
Molecular Formula |
C27H37NO4Si |
---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(diphenyl)silyl]oxy-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C27H37NO4Si/c1-26(2,3)31-25(30)28-18-17-21(20-29)24(19-28)32-33(27(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,24H,17-19H2,1-6H3 |
InChI Key |
IVSSFDDMQUNQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.